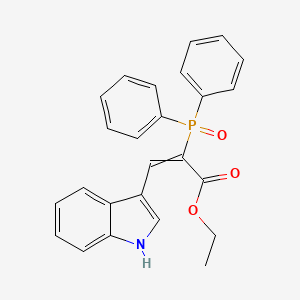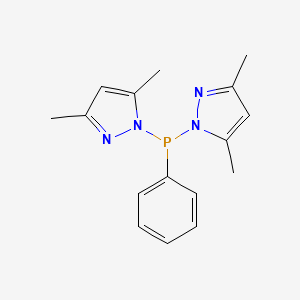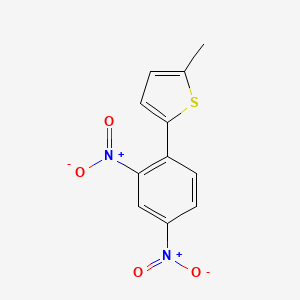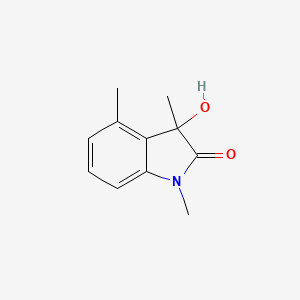![molecular formula C15H12N2O5 B14580081 3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid CAS No. 61212-89-3](/img/structure/B14580081.png)
3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid is an organic compound with a complex structure that includes a methoxy group, a nitrophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid typically involves the condensation of 3-nitrobenzaldehyde with 3-methoxy-2-aminobenzoic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale batch reactors with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted benzoic acids.
Scientific Research Applications
3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-3-methoxybenzoic acid
- 3-Methoxy-2-methylbenzoic acid
- 2-Amino-3-methoxybenzoic acid
Uniqueness
3-Methoxy-2-{(E)-[(3-nitrophenyl)methylidene]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61212-89-3 |
|---|---|
Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
3-methoxy-2-[(3-nitrophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c1-22-13-7-3-6-12(15(18)19)14(13)16-9-10-4-2-5-11(8-10)17(20)21/h2-9H,1H3,(H,18,19) |
InChI Key |
KAQVMIQGRAQMLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



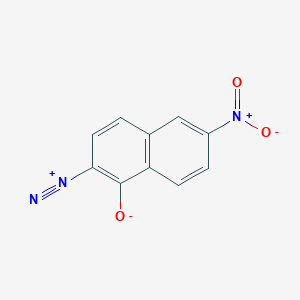
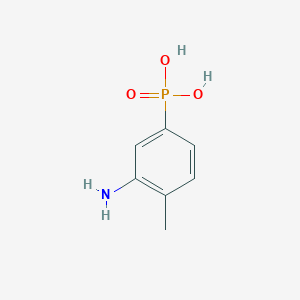
![5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl-](/img/structure/B14580014.png)
![6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14580018.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate](/img/structure/B14580019.png)
